N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 951898-14-9
VCID: VC11912353
InChI: InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2
SMILES: C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Molecular Formula: C15H15N3O5S2
Molecular Weight: 381.4 g/mol

N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

CAS No.: 951898-14-9

Cat. No.: VC11912353

Molecular Formula: C15H15N3O5S2

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide - 951898-14-9

Specification

CAS No. 951898-14-9
Molecular Formula C15H15N3O5S2
Molecular Weight 381.4 g/mol
IUPAC Name N-(pyridin-4-ylmethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Standard InChI InChI=1S/C15H15N3O5S2/c19-15-7-10-24(20,21)18(15)13-1-3-14(4-2-13)25(22,23)17-11-12-5-8-16-9-6-12/h1-6,8-9,17H,7,10-11H2
Standard InChI Key ORDHAASMQZZOKF-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Canonical SMILES C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3

Introduction

N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound featuring a pyridine ring attached to a benzene sulfonamide moiety, with a thiazolidin derivative that includes a trioxo functional group. This compound is structurally similar to other sulfonamides, which are known for their diverse biological activities and applications in pharmaceuticals.

Synthesis and Chemical Reactivity

The synthesis of N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves several steps, including the formation of the thiazolidin ring and the attachment of the pyridine and sulfonamide groups. The chemical reactivity of this compound can be analyzed through various types of reactions, such as nucleophilic substitution and electrophilic aromatic substitution, which are common in sulfonamide chemistry.

Biological Activities and Potential Applications

Compounds similar to N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide exhibit various biological activities, including antimicrobial and antiparasitic effects. For instance, sulfonamide derivatives have been studied for their antileishmanial properties . The specific biological activity of this compound requires further investigation through experimental studies to determine its potential therapeutic applications.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)-N-[pyridin-2-yl]acetamideBenzothiazole core; methanesulfonyl groupEnhanced binding properties due to additional functional groups.
Methyl 4-[4-(1,1,3-trioxo-thiazolidin)]benzenesulfonamideSimilar thiazolidine structureFocus on methyl substitution patterns.
4-Methyl-N-[pyridin-2-yl]sulfanyl]benzene sulfonamideContains sulfur but lacks trioxo functionalityDifferent reactivity due to sulfur positioning.

These comparisons highlight the unique aspects of N-[(pyridin-4-yl)methyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide while indicating areas for further research into its efficacy and applications compared to its analogs.

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